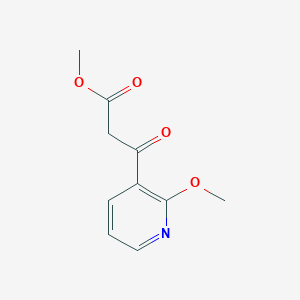

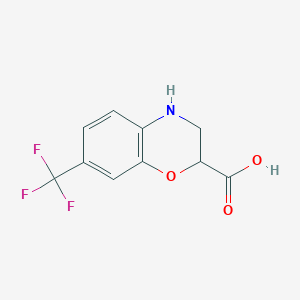

Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Descripción general

Descripción

The compound “3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol” is a hindered amine that provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of pyridinediboronic acids via halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation is an alternative approach for the synthesis of pyridinylboronic acids and esters .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-3-pyridineboronic acid” is C6H8BNO3 with an average mass of 152.944 Da .

Chemical Reactions Analysis

The compound “3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol” was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .

Physical And Chemical Properties Analysis

The compound “3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol” is a liquid and should be stored at 2-8°C .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate and its derivatives have been explored in various medicinal chemistry applications. One study identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for the treatment of osteoporosis. This compound demonstrated significant efficacy in in vivo models of bone turnover, highlighting its potential clinical applications (Hutchinson et al., 2003).

Potential in Cancer Treatment

Compounds derived from methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate have been studied for their potential in cancer treatment. For instance, RuII complexes containing this compound have shown significant cytotoxic activity against tumor cells, with one study demonstrating their enhanced capacity to interact with DNA, suggesting potential use as antitumor agents (de Almeida et al., 2021).

Role in Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing various bioactive compounds. For example, a study focused on synthesizing carbon-11-labeled isonicotinamides, using derivatives of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate, for potential PET imaging applications in Alzheimer's disease (Gao, Wang, & Zheng, 2017).

Photocycloaddition Reactions

Studies have also explored the compound's role in photocycloaddition reactions. Research on the irradiation of benzene solutions containing derivatives of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate led to the formation of stereo-isomeric adducts, indicating its usefulness in organic synthesis and potentially in developing new materials or pharmaceuticals (Sakamoto et al., 2000).

Alkaloid Synthesis

A study on the stem tuber of Pinellia pedatisecta isolated new alkaloids, including derivatives of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate, which showed significant cytotoxicity against human cervical cancer cells. This research suggests the compound's utility in the synthesis and discovery of new bioactive alkaloids (Du et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(13)6-8(12)7-4-3-5-11-10(7)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJCEOGUVQHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)

![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)

![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)

![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)

![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)